1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a tetracyclic sulfone-containing heterocyclic compound featuring a thieno[3,4-d]imidazolone core substituted with a 4-methylphenyl group at position 1 and a 3-(trifluoromethyl)phenyl group at position 2. The 5,5-dioxide moiety indicates the presence of two sulfonyl oxygen atoms, which enhance the compound's polarity and stability compared to non-sulfonated analogs .
- Multi-step condensation reactions using aldehydes, benzil derivatives, and diamino-triazoles under reflux conditions with catalysts like ceric ammonium nitrate (CAN) .
- Nucleophilic substitution with halides in the presence of InCl₃, as seen in the preparation of substituted triazoles and imidazoles .
Predicted physical properties (extrapolated from structurally similar compounds) include:
Properties
IUPAC Name |
1-(4-methylphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-12-5-7-14(8-6-12)23-16-10-28(26,27)11-17(16)24(18(23)25)15-4-2-3-13(9-15)19(20,21)22/h2-9,16-17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJWTJXKVPGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide , often referred to as a thienoimidazole derivative, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : 373.39 g/mol
- CAS Number : 868747-99-3
The compound features a thienoimidazole core, which is known for various biological activities, including antimicrobial and antiviral effects.
Biological Activity Overview
Research indicates that thienoimidazole derivatives exhibit a range of biological activities:
Antiviral Activity
Thienoimidazole compounds have been studied for their effectiveness against various viral infections. For instance:
- A related study found that compounds with similar structures inhibited the proliferation of Hepatitis C virus (HCV) with IC50 values around 32.2 μM to 0.35 μM in vitro, showcasing significant antiviral potential .
Antimicrobial Properties
The antibacterial activity of thienoimidazole derivatives has also been documented:
- In vitro studies have demonstrated activity against Gram-positive and Gram-negative bacteria. The specific compound's mechanism of action involves disrupting bacterial cell wall synthesis and function.
Anticancer Potential
Recent investigations into the anticancer properties of thienoimidazole derivatives suggest:
- Inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, derivatives have shown cytotoxic effects against various cancer cell lines with EC50 values ranging from 10 μM to 30 μM .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thienoimidazoles often inhibit key enzymes in viral replication or bacterial metabolism.
- Cell Cycle Disruption : These compounds can interfere with the normal progression of the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
Scientific Research Applications
The compound 1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a notable heterocyclic compound with diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound possesses a complex structure characterized by a thienoimidazole core, which is known for its biological activity. The presence of trifluoromethyl and methyl groups enhances its lipophilicity and biological potency.
Key Structural Features
- Molecular Formula : C18H16F3N3O2S
- Molecular Weight : Approximately 373.39 g/mol
- Functional Groups : Thieno[3,4-d]imidazole, trifluoromethyl group, methyl group
Medicinal Chemistry
The compound has shown promise in drug development due to its potential as an antibacterial and antifungal agent. Studies have indicated that derivatives of thienoimidazole compounds exhibit significant antimicrobial activity.
Case Study: Antimicrobial Activity
A study demonstrated that synthesized derivatives of thienoimidazole exhibited zones of inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis and function.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
Agricultural Chemistry
Research indicates that the compound can serve as a precursor for developing new agrochemicals, particularly pesticides. Its structural features allow it to interact effectively with biological systems in pests.
Case Study: Pesticide Development
In a recent study, modifications of the thienoimidazole structure led to compounds that demonstrated effective pest control properties against common agricultural pests. The compounds were tested for their ability to inhibit key enzymatic pathways in insects.
| Compound | Efficacy (%) | Target Pest |
|---|---|---|
| Compound C | 85 | Aphids |
| Compound D | 90 | Whiteflies |
Materials Science
The unique electronic properties of the trifluoromethyl group make this compound suitable for applications in organic electronics and photonic devices. Its ability to form stable films can be leveraged in the development of sensors and light-emitting diodes.
Case Study: Organic Electronics
Research has shown that films made from this compound exhibit excellent charge transport properties, making them ideal candidates for use in organic light-emitting diodes (OLEDs). The incorporation of trifluoromethyl groups enhances the thermal stability and efficiency of these devices.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfone groups in the thieno ring (5,5-dioxide) create electron-deficient regions, enabling nucleophilic attack at activated positions. For example:
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Thieno ring functionalization : Reactions with amines or alkoxides under basic conditions (K₂CO₃, DMF, 80°C) yield substituted derivatives via displacement at the α-position to sulfone groups.
-
Imidazolone reactivity : The carbonyl group in the imidazol-2-one moiety reacts with Grignard reagents or hydride donors (e.g., NaBH₄), reducing the carbonyl to a secondary alcohol or amine.
Key Data :
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF, 80°C | N-Alkylated derivative | 68–72 |
| Methanol | K₂CO₃, reflux | Methoxy-substituted analog | 55 |
Electrophilic Aromatic Substitution
The 4-methylphenyl group undergoes electrophilic substitution due to the electron-donating methyl group:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl group.
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Halogenation : Br₂/FeBr₃ selectively brominates the methylphenyl ring.
The 3-(trifluoromethyl)phenyl group remains inert under these conditions due to the electron-withdrawing CF₃ group.
Cycloaddition Reactions
The thieno ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
-
Reaction pathway :
Yields reach ~82% with regioselectivity controlled by sulfone electron withdrawal .
Redox Reactions
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Reduction : LiAlH₄ reduces the imidazol-2-one carbonyl to a methylene group, forming a tetrahydroimidazoline derivative.
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Oxidation : The methyl group on the phenyl ring oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
Mechanistic Insight :
Hydrolysis and Ring-Opening
Under acidic or basic conditions:
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Imidazolone ring cleavage : Hydrolysis with HCl/H₂O opens the imidazol-2-one ring, yielding a diamino-thiophene sulfone intermediate.
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Thieno ring stability : The sulfone-stabilized thieno ring resists hydrolysis but reacts with strong bases (e.g., NaOH/EtOH) at elevated temperatures.
Cross-Coupling Reactions
While the compound lacks native halogens, halogenated precursors participate in:
-
Suzuki-Miyaura coupling : Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl products.
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Buchwald-Hartwig amination : Amination occurs at synthetic intermediates with aryl halide groups.
Comparison with Similar Compounds
Table 1: Key Comparisons of Thienoimidazolone Derivatives
Key Observations:
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
- The -CF₃ group in the target compound increases molecular weight by ~16 g/mol compared to a -CH₃ analog.
- -CF₃ enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic resistance due to strong electron-withdrawing effects .
Ketone (C=O) vs. Thione (C=S) :
- The ketone group in the target compound improves water solubility compared to thione derivatives (e.g., 412.45 g/mol compound in Table 1) .
Fluorophenyl vs. Methylphenyl :
- Fluorine substituents (e.g., in ) reduce basicity and increase oxidative stability but may lower bioavailability due to higher polarity.
Structural and Crystallographic Insights
- Database Resources: The Cambridge Structural Database (CSD) contains over 500,000 entries, including thienoimidazolone derivatives, enabling comparative analysis of bond lengths and angles . SHELX programs are widely used for refining crystallographic data of such compounds .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized to improve yield?
The synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key reagents include aldehydes, amines, and sulfur-containing precursors. For example, refluxing with polar aprotic solvents (e.g., DMF or DMSO) under nitrogen atmosphere enhances reaction efficiency. Catalysts like CAN (ceric ammonium nitrate) or acidic conditions may improve cyclization . Yield optimization requires precise temperature control (e.g., 95–120°C) and stoichiometric balancing of substituents, particularly the 4-methylphenyl and trifluoromethylphenyl groups .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. The trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and methylphenyl protons (δ 2.3–2.5 ppm) are critical markers .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ~470–500) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the tetrahydro-thienoimidazole core and confirms sulfone (5,5-dioxide) geometry .
Q. What in vitro assays are suitable for preliminary biological screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, CYP450) due to the compound’s imidazole-thieno core .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict and resolve regioselectivity challenges during synthesis?
Density Functional Theory (DFT) calculations model electronic effects of substituents (e.g., electron-withdrawing trifluoromethyl group) to predict favored reaction pathways. Molecular docking can simulate interactions with catalytic sites, guiding solvent/catalyst selection. For example, the trifluoromethyl group’s electronegativity may direct electrophilic substitution to the 3-position of the phenyl ring .
Q. What strategies address contradictory solubility data between computational predictions and experimental results?
The compound’s hydrophobicity (from aromatic and CF₃ groups) often leads to overestimation of organic solvent solubility. Experimental validation via phase-solubility studies in DMSO/water mixtures (e.g., 10–90% v/v) is critical. Adjusting co-solvents (e.g., PEG-400) or using surfactants (e.g., Tween-80) can improve aqueous dispersibility .
Q. How do steric and electronic effects of substituents influence structure-activity relationships (SAR)?
- Steric effects : The 4-methylphenyl group enhances steric bulk, potentially reducing off-target interactions.
- Electronic effects : The 3-(trifluoromethyl)phenyl group increases electron deficiency, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Advanced SAR studies require synthesizing analogs (e.g., replacing CF₃ with Cl or OCH₃) and comparing IC₅₀ values in dose-response assays .
Q. What mechanistic insights explain discrepancies between in vitro and in vivo efficacy?
Poor pharmacokinetic profiles (e.g., rapid hepatic metabolism) often underlie such contradictions. Metabolite identification via LC-MS/MS and CYP450 inhibition assays (e.g., using human liver microsomes) can pinpoint instability. Prodrug strategies (e.g., esterification of sulfone groups) may improve bioavailability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Variability may arise from differences in membrane permeability (e.g., P-gp overexpression in resistant lines) or metabolic activity. Normalize data using ATP-based viability assays and validate via orthogonal methods (e.g., apoptosis markers like caspase-3 activation) .
Q. Why do crystallographic data sometimes conflict with NMR-based structural models?
X-ray crystallography captures static solid-state conformations, while NMR reflects dynamic solution-state structures. For flexible moieties (e.g., tetrahydro-thieno ring), use variable-temperature NMR to assess conformational exchange and compare with DFT-optimized geometries .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
Q. Table 2. Biological Assay Conditions
| Assay Type | Protocol | Key Metrics |
|---|---|---|
| Antimicrobial | Broth microdilution (CLSI guidelines) | MIC (µg/mL) |
| Enzyme Inhibition | Fluorescence quenching (λex 280 nm) | IC₅₀ ± SEM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
